molecular formula C22H22N4O B610472 Rhosin CAS No. 1173671-63-0

Rhosin

Katalognummer B610472
CAS-Nummer: 1173671-63-0
Molekulargewicht: 358.44
InChI-Schlüssel: USSHCVWNAGWFQX-ALAWMEQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rhosin is a potent, specific inhibitor of RhoA subfamily Rho GTPases . It specifically binds to RhoA to inhibit RhoA-GEF interaction with a Kd of 0.4 uM . It does not interact with Cdc42 or Rac1, nor the GEF, LARG . Rhosin induces cell apoptosis .


Synthesis Analysis

The synthesis of Rhosin/G04 was based on the structure-function relationship of RhoA interaction with its activator, guanine nucleotide exchange factor (GEF) . The structure of G04 in a groove of RhoA interaction was hypothesized based on the docking studies .


Molecular Structure Analysis

Rhosin has a chemical formula of C20H18N6O . Its molecular weight is 358.4 .


Chemical Reactions Analysis

Rhosin/G04 binds to RhoA directly with micromolar affinity at a surface groove that is essential for GEF recognition and blocks GEF-mediated GTP loading to RhoA . It inhibits platelet spreading on fibrinogen and thrombin-induced platelet aggregation, mimicking effects of RhoA gene targeting .


Physical And Chemical Properties Analysis

Rhosin has a molecular formula of C20H18N6O and a molecular weight of 358.4 . More detailed physical and chemical properties may be found in the Certificate of Analysis .

Wissenschaftliche Forschungsanwendungen

  • Inhibition of RhoA-Mediated Cellular Functions : Rhosin specifically inhibits RhoA activity and RhoA-mediated cellular functions without affecting Cdc42 or Rac1 signaling activities. It has been used to study the physiological and pathological roles of Rho GTPase (Shang et al., 2012).

  • Suppression of Tumor Cell Metastasis : Rhosin suppresses tumor cell metastasis in melanoma and breast cancer by inhibiting the Rho/YAP pathway and downregulating RHAMM and CXCR4 expression. This suggests its potential as a therapeutic approach in cancer treatment (Tsubaki et al., 2021).

  • Promotion of Stress Resiliency : In a study related to depression, Rhosin was found to prevent D1-MSN hyperexcitability and reduce excitatory input to D1-MSNs caused by social defeat stress. This indicates its potential use in enhancing stress resiliency (Francis et al., 2019).

  • Impact on Vascular Smooth Muscle Cells : Rhosin has been shown to inhibit the calcium sensitization pathway in vascular smooth muscle cells, suggesting its role in vascular health and potential therapeutic application in hypertension (Chiu et al., 2021).

  • Antiplatelet Activities : Rhosin has been studied for its antiplatelet properties, revealing its potential as a new class of antiplatelet agents. This could lead to the development of safer and more effective antithrombotic drugs (Dandamudi et al., 2023).

  • Inhibition of RhoA Signaling in In-Stent Restenosis : A RhoA inhibitor-eluting stent, using Rhosin, significantly attenuated neointimal formation in a rabbit carotid model. This suggests its applicability in reducing in-stent restenosis through the inhibition of the YAP signaling pathway (Huang et al., 2019).

Wirkmechanismus

Rhosin works by specifically binding to RhoA to inhibit RhoA-GEF interaction . This prevents RhoA activation and downstream MLC phosphorylation, filamentous actin formation, and focal adhesion assembly without perturbing endogenous Cdc42 or Rac1 signaling .

Zukünftige Richtungen

Rhosin has been implicated in multiple platelet signaling pathways . It has been used to define its structure-activity relationship (SAR) and to understand its mechanism of action in an effort to improve efficacy and druggability . Future research may focus on the development of therapeutic interventions and biomarkers to improve patient treatment .

Eigenschaften

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18/h1-9,11-12,16,24H,10,21H2,(H,26,27)/b25-11+/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYHLIHEFHCMPP-FVWOBLMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhosin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.